4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of intermediates to form the pyrazole ring.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-isopropylphenyl)benzamide
- 4-bromo-N-(4-isopropylphenyl)picolinamide
- 4-Bromo-N’-[(Z)-(4-isopropylphenyl)methylene]benzohydrazide
Uniqueness
4-BROMO-N~3~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the pyrazole ring and the bromine atom
Properties
Molecular Formula |
C14H16BrN3O |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-9(2)10-4-6-11(7-5-10)16-14(19)13-12(15)8-18(3)17-13/h4-9H,1-3H3,(H,16,19) |
InChI Key |
NFJAWAQFKDSNEJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.